molecular formula C20H42 B1625550 2,2,4,4,6,6,8,8,10-Nonamethylundecane CAS No. 93685-79-1

2,2,4,4,6,6,8,8,10-Nonamethylundecane

Cat. No. B1625550
CAS RN: 93685-79-1
M. Wt: 282.5 g/mol
InChI Key: MOWVRCDVYIYPIH-UHFFFAOYSA-N
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Description

“2,2,4,4,6,6,8,8,10-Nonamethylundecane” is a chemical compound with the molecular formula C20H42 . It is also known by its IUPAC name "Undecane, 2,2,4,4,6,6,8,8,10-nonamethyl-" .


Molecular Structure Analysis

The molecular structure of “2,2,4,4,6,6,8,8,10-Nonamethylundecane” consists of 20 carbon atoms and 42 hydrogen atoms . The average mass of the molecule is 282.547 Da and the monoisotopic mass is 282.328644 Da .

Scientific Research Applications

  • Poly(decamethylene 2,6-naphthalamide) Synthesis and Properties : A study explored the synthesis, characterization, and thermal decomposition of poly(decamethylene 2,6-naphthalamide) (PA10N), an engineering plastic with promising heat resistance and mechanical properties, potentially useful as a processable material (Yang et al., 2010).

  • Vibronic Coupling in Polyenes : High-resolution spectroscopy was used to analyze vibronic coupling in polyenes, specifically 2,10‐dimethylundecapentaene. The study contributes to understanding the molecular behavior and potential applications of such compounds in various fields (Christensen & Kohler, 1975).

  • 2,4-D Herbicide Toxicity Studies : Although not directly related to 2,2,4,4,6,6,8,8,10-Nonamethylundecane, this study offers insights into the scientific approach for analyzing chemical compounds' toxicology and environmental impact, as exemplified by the analysis of 2,4-D herbicide (Zuanazzi et al., 2020).

  • 10-Dimethylamino Derivatives Study : Research on 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines offers insights into the properties of similar compounds, which might inform applications of 2,2,4,4,6,6,8,8,10-Nonamethylundecane (Pozharskii et al., 2016).

  • Inhibition Performance of Spirocyclopropane Derivatives : A study on the corrosion inhibition properties of spirocyclopropane derivatives for mild steel in HCl. While not directly related to 2,2,4,4,6,6,8,8,10-Nonamethylundecane, this research provides an example of how similar chemical compounds can be studied for their industrial applications (Chafiq et al., 2020).

properties

IUPAC Name

2,2,4,4,6,6,8,8,10-nonamethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-16(2)12-18(6,7)14-20(10,11)15-19(8,9)13-17(3,4)5/h16H,12-15H2,1-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWVRCDVYIYPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)CC(C)(C)CC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553288
Record name 2,2,4,4,6,6,8,8,10-Nonamethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4,6,6,8,8,10-Nonamethylundecane

CAS RN

109485-62-3, 93685-79-1
Record name 2,2,4,4,6,6,8,8,10-Nonamethylundecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109485623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocarbons, C4, 1,3-butadiene-free, polymd., pentaisobutylene fraction, hydrogenated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2,4,4,6,6,8,8,10-Nonamethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoeicosane (Hydrocarbons, C4, 1,3-butadiene-free, polymd., pentaisobutylene fraction, hydrogenated)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.088.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,4,4,6,6,8,8,10-NONAMETHYLUNDECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2BS5JY54M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4,6,6,8,8,10-Nonamethylundecane
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2,2,4,4,6,6,8,8,10-Nonamethylundecane
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2,2,4,4,6,6,8,8,10-Nonamethylundecane
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2,2,4,4,6,6,8,8,10-Nonamethylundecane
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2,2,4,4,6,6,8,8,10-Nonamethylundecane
Reactant of Route 6
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2,2,4,4,6,6,8,8,10-Nonamethylundecane

Citations

For This Compound
2
Citations
ML Poutsma - Journal of analytical and applied pyrolysis, 2005 - Elsevier
Two models for formation of volatile n-mers from pyrolysis of polyisobutylene at mild conditions are compared: the random scission model of Lehrle and the back-biting model of …
Number of citations: 14 www.sciencedirect.com
J Sonoda, T Sakai, Y Inomata - The Journal of Physical Chemistry …, 2014 - ACS Publications
A very interesting phenomenon has been observed in which foam formed from an aqueous fatty acid potassium salt solution spontaneously absorbs liquid oil immediately upon contact …
Number of citations: 14 pubs.acs.org

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